molecular formula C13H21O5P B1673577 Fospropofol CAS No. 258516-89-1

Fospropofol

カタログ番号: B1673577
CAS番号: 258516-89-1
分子量: 288.28 g/mol
InChIキー: QVNNONOFASOXQV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

フォスプロポフォールは、プロポフォールのリン酸化を含む一連の化学反応によって合成されます。 調製方法は、プロポフォールと塩化ホスホリルを塩基の存在下で反応させ、続いて加水分解してフォスプロポフォールジナトリウムを得ることを含みます . 工業生産方法では、収率を最適化し、環境への影響を最小限に抑えることに重点を置いています。

科学的研究の応用

Pharmacological Background

Fospropofol (this compound disodium) is hydrolyzed in the body by alkaline phosphatase to release propofol. This conversion allows for various administration routes, including intravenous and potentially oral, enabling broader clinical applications. The pharmacokinetics of this compound suggest that it can provide effective sedation with a rapid onset and recovery time, making it suitable for outpatient procedures.

Sedation in Procedural Settings

This compound has been effectively utilized for sedation during various medical procedures:

  • Colonoscopy and Bronchoscopy : Studies have demonstrated that this compound provides safe and effective sedation during these procedures, achieving high patient satisfaction and rapid recovery times. In one study, doses of 6.5 to 8 mg/kg were well tolerated, offering an alternative to midazolam for intravenous moderate sedation .
  • Dental Surgery : Administered by anesthesiologists, this compound has shown promise as a safe option for sedation during minor oral surgeries .
  • Intensive Care Unit Sedation : this compound has been evaluated for its effectiveness in providing short-term induction and maintenance of sedation in ICU patients. Its pharmacokinetic profile allows for flexibility in dosing regimens .

General Anesthesia

This compound's unique properties have led to its exploration in general anesthesia applications:

  • Coronary Artery Bypass Graft Surgery : Research indicates that this compound can be used as an anesthetic agent during complex surgical procedures like coronary artery bypass grafting .

Pain Management and Neuropathic Conditions

This compound may extend beyond sedation into pain management:

  • Neuropathic Pain : Animal studies have shown that this compound can alleviate thermal hyperalgesia in models of neuropathic pain, suggesting potential applications in pain management therapies .

Pharmacokinetics and Bioavailability

This compound's bioavailability varies significantly based on administration route:

  • Intravenous Administration : Provides rapid onset with high bioavailability.
  • Oral Administration : Studies indicate that bioavailability can reach approximately 20-70% depending on the dosage and route, with intraduodenal administration achieving near 100% bioavailability in animal studies .

Clinical Trials

Several clinical trials have assessed the safety and efficacy of this compound:

  • A study involving elderly patients undergoing flexible bronchoscopy found that this compound provided effective sedation comparable to younger cohorts, highlighting its applicability across age groups .
  • Another pilot study investigated different doses of this compound for general anesthesia induction, providing insights into optimal dosing strategies for various patient populations .

Comparative Analysis with Propofol

FeatureThis compoundPropofol
SolubilityWater-solublePoor aqueous solubility
Pain on InjectionMinimalSignificant
Bioavailability (IV)HighHigh
Bioavailability (Oral)Moderate (20-70%)Not applicable
Recovery TimeRapidRapid

作用機序

フォスプロポフォールは、内皮アルカリホスファターゼによってプロポフォールに代謝されるプロドラッグです。プロポフォールはその後、血液脳関門を横断し、ガンマアミノ酪酸タイプA(GABA-A)受容体に結合して、アゴニストとして作用します。 この結合は、塩化物イオンのコンダクタンスを増加させ、シナプス後ニューロンにおける新しい活動電位の発生を阻害します .

類似の化合物との比較

フォスプロポフォールは、以下のような他の類似の化合物と比較されています。

フォスプロポフォールのユニークさは、その水溶性と、長期投与による注射部位の痛みや高脂血症の発生の可能性が低いことです .

生物活性

Fospropofol is a novel water-soluble prodrug of propofol, primarily used as a sedative-hypnotic agent for monitored anesthesia care (MAC) in adults. Its pharmacological effects are mediated through the conversion to propofol via enzymatic hydrolysis, predominantly by endothelial alkaline phosphatase. This article delves into the biological activity of this compound, including its pharmacokinetics, mechanism of action, efficacy, and safety profiles, supported by data tables and relevant case studies.

This compound acts as a prodrug that is converted into propofol, which then exerts its effects by binding to the gamma-aminobutyric acid (GABA) A receptor. This interaction enhances chloride ion conductance across neuronal membranes, leading to hyperpolarization and inhibition of neuronal excitability. The pharmacological activity is characterized by:

  • Conversion : Hydrolysis of this compound to propofol.
  • Target Receptors : GABA-A receptors, specifically subunits beta-2 and beta-3 .
  • Effects : Sedation and anxiolysis with minimal cardiovascular and respiratory depression compared to traditional propofol .

Pharmacokinetics

The pharmacokinetic profile of this compound demonstrates its efficacy and safety in clinical settings. Key parameters include:

ParameterValue
Cmax 78.7 μg/mL
Tmax 4 minutes
Volume of Distribution 0.33 ± 0.069 L/kg
Protein Binding ~98% (primarily albumin)
Half-life 0.9 hours
Elimination Route Hepatic metabolism

This compound exhibits a rapid onset of action with adequate sedation achieved within approximately 7 minutes post-administration .

Efficacy Studies

Clinical studies have established the efficacy of this compound compared to propofol. A randomized controlled trial assessed the success rate in achieving a Modified Observer's Assessment of Alertness/Sedation (MOAA/S) score of 1 within 5 minutes post-administration:

  • This compound Group : 97.5% success rate.
  • Propofol Group : 100% success rate.

These results indicate that this compound is non-inferior to propofol in terms of efficacy for sedation .

Safety Profile

This compound has been shown to have a favorable safety profile with common adverse effects including:

  • Dizziness
  • Hypotension
  • Respiratory depression (less pronounced than with propofol)

The incidence of injection site pain is significantly lower with this compound compared to propofol due to its water-soluble nature .

Case Studies

Several case studies highlight the successful application of this compound in various clinical scenarios:

  • Moderate Sedation for Endoscopic Procedures :
    • In a study involving patients undergoing flexible sigmoidoscopy, this compound provided effective sedation with minimal adverse events, demonstrating its utility in outpatient settings .
  • Sedation for Dental Procedures :
    • A case series reported that this compound effectively induced sedation in pediatric patients undergoing dental procedures without significant complications .

特性

IUPAC Name

[2,6-di(propan-2-yl)phenoxy]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21O5P/c1-9(2)11-6-5-7-12(10(3)4)13(11)17-8-18-19(14,15)16/h5-7,9-10H,8H2,1-4H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNNONOFASOXQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870295
Record name Fospropofol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fospropofol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015661
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

After in-vivo conversion of fospropofol into propofol by endothelial alkaline phosphatase, propofol crosses the blood-brain barrier, binds to GABA-A receptors and acts as an agonist. By binding to GABA-A receptor, it will cause an increase in chloride conductance, thus inhibiting the firing of new action potentials in the post-synaptic neuron.
Record name Fospropofol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06716
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

258516-89-1, 258516-87-9
Record name Fospropofol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=258516-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fospropofol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0258516891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fospropofol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06716
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fospropofol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FOSPROPOFOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ257RZP7K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Fospropofol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015661
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fospropofol
Reactant of Route 2
Fospropofol
Reactant of Route 3
Fospropofol
Reactant of Route 4
Fospropofol
Reactant of Route 5
Fospropofol
Reactant of Route 6
Fospropofol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。